REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH:4]([OH:8])[CH2:5][O:6][CH3:7].C(N(CC)CC)C.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>C(Cl)Cl>[CH3:1][O:2][CH2:3][CH:4]([O:8][S:17]([CH3:16])(=[O:19])=[O:18])[CH2:5][O:6][CH3:7]
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
COCC(COC)O
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.72 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The mixture was then stirred at ambient temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash silica chromatography DCM:isohexane (3:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(COC)OS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.74 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |